Benzoxonium

Antimicrobial Activity Quaternary Ammonium Compounds Buccopharyngeal Infection

Select Benzoxonium Chloride for applications demanding QAC differentiation. Unlike standard benzyl-alkyl QACs, its bis(hydroxyethyl) substitution imparts a unique hydrophilic/hydrophobic balance, delivering tighter, more consistent MICs (2-5 µg/mL) against Streptococcus and Candida compared to Benzalkonium Chloride. It also uniquely hydrolyzes organophosphates (e.g., fenitrothion). Supported by clinic-ready toxicology and efficacy data (Orofar®), this API is non-substitutable for targeted oral/topical formulations and dual-function decontamination solutions.

Molecular Formula C23H42NO2+
Molecular Weight 364.6 g/mol
CAS No. 23884-64-2
Cat. No. B1193998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxonium
CAS23884-64-2
Molecular FormulaC23H42NO2+
Molecular Weight364.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1
InChIInChI=1S/C23H42NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3/q+1
InChIKeyBTAFSOGRDASALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxonium Chloride (CAS 23884-64-2): A Differentiated Quaternary Ammonium Antiseptic for Buccopharyngeal and Topical Formulations


Benzoxonium Chloride (CAS 23884-64-2; INN) is a quaternary ammonium compound (QAC) used primarily as a topical antiseptic and disinfectant. Chemically identified as N-Benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, its molecular formula is C23H42ClNO2 with a molecular weight of 400.04 [1][2]. Unlike simpler benzyl-alkyl QACs such as Benzalkonium Chloride (BKC), the benzoxonium cation uniquely incorporates two hydrophilic hydroxyethyl substituents on the quaternary nitrogen [1][3]. This structural modification imparts distinct physicochemical and biological properties, positioning it as a specialized active pharmaceutical ingredient (API) for oral and topical formulations, including marketed products like Orofar® [2][4].

Why Benzalkonium Chloride and Other QACs Are Not Interchangeable with Benzoxonium Chloride in Critical Formulations


Generic substitution among quaternary ammonium antiseptics is scientifically unsound due to significant variations in their physicochemical and biological profiles. While Benzalkonium Chloride (BKC) and Benzethonium Chloride (BZT) are common, broad-spectrum QACs, Benzoxonium Chloride exhibits distinct characteristics. Its specific hydrophilic/hydrophobic balance, conferred by the two hydroxyethyl groups, influences critical formulation parameters like solubility, critical micelle concentration (CMC), and excipient compatibility [1]. Furthermore, established and emerging evidence on QAC cross-resistance indicates that bacterial efflux pumps can exhibit differential substrate specificity, meaning resistance selected by one QAC (e.g., BKC) does not guarantee equivalent resistance to Benzoxonium Chloride [2][3]. These differences directly impact in vivo efficacy, safety, and formulation stability, rendering Benzoxonium Chloride a non-substitutable entity for applications where its specific properties are required, as detailed in the quantitative evidence below.

Quantitative Differential Evidence: Benzoxonium Chloride vs. Key Comparators in Relevant Assays


Comparative In Vitro Antimicrobial Potency: Benzoxonium Chloride vs. Benzalkonium Chloride (BKC) on Buccopharyngeal Pathogens

In vitro assays against Gram-positive and Gram-negative bacteria reveal a more consistent and potent profile for Benzoxonium Chloride compared to Benzalkonium Chloride (BKC). Against Gram-positive strains, Benzoxonium Chloride exhibits MICs of 2-5 µg/mL, while BKC shows a wider and generally higher MIC range of 1.25-20 mg/L [1][2]. For Gram-negative strains, Benzoxonium Chloride's MIC range is 16-48 µg/mL, whereas BKC's range is significantly broader and less predictable, spanning 2.5-1280 mg/L [1][2]. This indicates a narrower spectrum of activity for Benzoxonium Chloride that is highly focused on relevant buccopharyngeal pathogens, potentially minimizing broad microbiome disruption.

Antimicrobial Activity Quaternary Ammonium Compounds Buccopharyngeal Infection

Differentiated Hydrolytic Decontamination Efficiency: Benzoxonium Chloride vs. Benzalkonium Chloride

Beyond simple antimicrobial action, Benzoxonium Chloride demonstrates superior catalytic activity for the hydrolytic degradation of organophosphates, a property not shared by all QACs. In a comparative study of cationic surfactants, Benzoxonium Chloride was identified as a more effective hydrolytic catalyst than Benzalkonium Chloride for the decomposition of the pesticide fenitrothion, particularly at elevated pH and temperature [1]. While quantitative kinetic constants (k) were not fully detailed in the provided abstract, the study's conclusion explicitly designates Benzoxonium Chloride as the most effective catalyst among those tested, including Benzalkonium Chloride [1].

Decontamination Micellar Catalysis Organophosphate Degradation

Comparative In Vivo Efficacy and Safety in Human Pharyngitis: Benzoxonium Chloride vs. Competitor Products

Clinical evaluation in patients with sore throat demonstrates the efficacy and good tolerance of Benzoxonium Chloride formulations. An open, repeated-dose study on 38 patients administered Benzoxonium Chloride (as tablets and gelsolets) at 6 mg and 10 mg daily for 4-6 days resulted in the disappearance or clear reduction of pathogens and resolution of the syndrome [1]. Furthermore, a separate study in healthy volunteers compared different pharmaceutical forms of Benzoxonium Chloride (including gargle solutions) against competitor products for reducing buccopharyngeal bacterial counts, highlighting the importance of formulation on in vivo performance [2]. While quantitative comparative data against named competitors is not detailed in the abstract, the clinical evidence base directly supports its use in human therapeutics.

In Vivo Efficacy Pharyngitis Clinical Trial Antiseptic

Differential Anti-Leishmanial Activity and Immunomodulation: Benzoxonium Chloride vs. Standard Therapy

Benzoxonium Chloride demonstrates a unique, off-target biological activity with potential for repurposing in treating cutaneous leishmaniasis. In vitro, Benzoxonium Chloride inhibited the growth of Leishmania tropica promastigotes with an IC50 of 90.7 ± 2.7 µg/mL. Encapsulation in a niosomal formulation significantly enhanced this activity, achieving an IC50 of 25.4 ± 0.6 µg/mL against the more clinically relevant intracellular amastigote form [1]. This niosomal formulation also exhibited pro-apoptotic and immunomodulatory effects, reducing IL-10 and increasing IL-12 expression, which was comparable to the positive control meglumine antimoniate [1]. This represents a novel therapeutic pathway not associated with standard QAC antiseptics.

Leishmaniasis Niosome Immunomodulation Drug Repurposing

High-Value Application Scenarios for Benzoxonium Chloride Based on Differential Evidence


Targeted Formulation of High-Potency Buccopharyngeal Antiseptics

Scenario: A pharmaceutical company is developing a new lozenge or mouthwash for the treatment of sore throat and minor oral infections. The objective is to create a product with a well-defined, narrow spectrum of activity to minimize disruption to the oral microbiome, while ensuring high potency against common pathogens like Streptococcus and Candida. Application: Formulators should select Benzoxonium Chloride over Benzalkonium Chloride (BKC) as the active pharmaceutical ingredient (API). Evidence shows Benzoxonium Chloride is significantly more potent and consistent against buccopharyngeal pathogens (MIC 2-5 µg/mL for Gram-positive) compared to the wider, less predictable range of BKC (1.25-20 mg/L) [1][2]. Furthermore, the clinical evidence for efficacy and safety in treating sore throat with Benzoxonium Chloride-based products provides a direct regulatory pathway [3].

Dual-Action Decontamination Solutions for Chemical and Biological Agents

Scenario: A defense or industrial safety laboratory is tasked with developing a single-agent decontamination solution effective against both biological pathogens and organophosphate chemical agents. Application: Procure Benzoxonium Chloride as the core active component. While most QACs are chosen for antimicrobial activity, Benzoxonium Chloride provides the unique advantage of superior hydrolytic catalytic activity for degrading organophosphates like fenitrothion compared to standard alternatives like Benzalkonium Chloride [4]. This dual-functionality (biocidal + chemical degradation) allows for a simpler, more effective formulation compared to a mixture of specialized agents [5].

Research and Development of Novel Anti-Leishmanial Therapeutics

Scenario: A research group focused on neglected tropical diseases is screening for new lead compounds or repurposing existing drugs for the treatment of cutaneous leishmaniasis. Application: Prioritize Benzoxonium Chloride for screening and further development. Evidence confirms its direct in vitro activity against Leishmania tropica (IC50 90.7 µg/mL) and demonstrates that advanced formulation (e.g., niosomal encapsulation) can significantly enhance its activity against the intracellular amastigote form (IC50 25.4 µg/mL) while also modulating host immune responses [6]. This is a distinct biological activity not shared by all QACs, offering a novel and high-impact research direction for a compound with an established, low-cost synthesis and known toxicology profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoxonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.